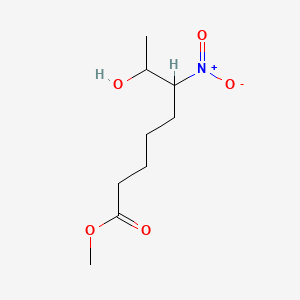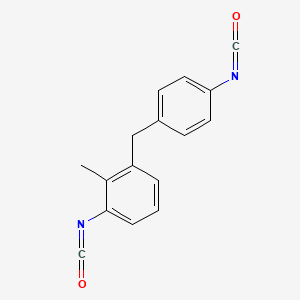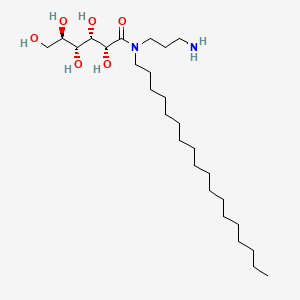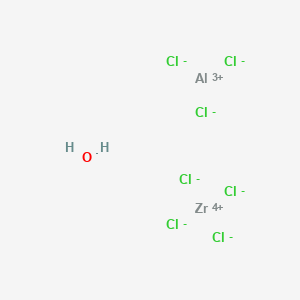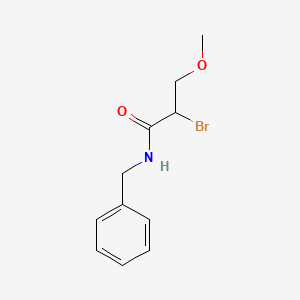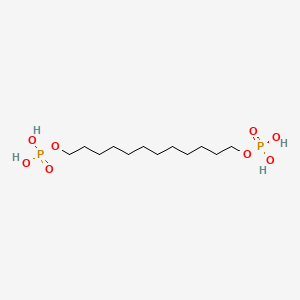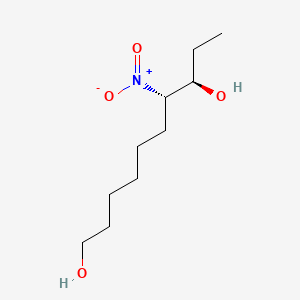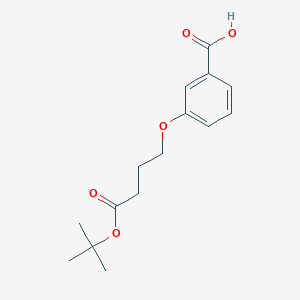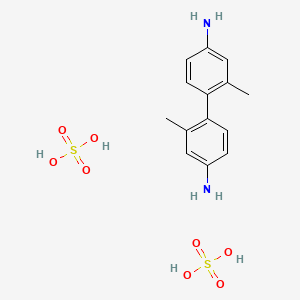
Aluminium tributyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminium tributyrate is an organoaluminium compound with the chemical formula Al(C₄H₇O₂)₃. It is a coordination complex where aluminium is bonded to three butyrate ligands. This compound is known for its applications in various fields, including catalysis and material science, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminium tributyrate can be synthesized through the reaction of aluminium chloride with butyric acid in the presence of a base. The general reaction is as follows: [ \text{AlCl}_3 + 3 \text{C}_4\text{H}_8\text{O}_2 \rightarrow \text{Al(C}_4\text{H}_7\text{O}_2\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting aluminium metal with butyric acid under controlled conditions. The reaction is typically carried out in a solvent such as toluene or xylene to facilitate the dissolution of reactants and the formation of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the aluminium center is oxidized, leading to the formation of aluminium oxide and butyric acid.
Substitution: This compound can participate in substitution reactions where the butyrate ligands are replaced by other carboxylate ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Substitution Reagents: Carboxylic acids or their derivatives can be used for substitution reactions.
Major Products Formed:
Oxidation: Aluminium oxide and butyric acid.
Substitution: Aluminium carboxylates and the corresponding butyric acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Aluminium tributyrate is used as a catalyst in organic synthesis, particularly in polymerization reactions. It helps in the formation of polymers with specific properties.
Biology and Medicine: In biological research, this compound is used to study the effects of aluminium compounds on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: In the industrial sector, this compound is used in the production of coatings and adhesives
Mecanismo De Acción
The mechanism of action of aluminium tributyrate involves the coordination of the aluminium center with the butyrate ligands. This coordination enhances the reactivity of the aluminium center, making it an effective catalyst in various chemical reactions. The molecular targets include carboxylate groups and other nucleophilic species that can interact with the aluminium center.
Comparación Con Compuestos Similares
Aluminium triacetate: Similar to aluminium tributyrate but with acetate ligands.
Aluminium tripropionate: Contains propionate ligands instead of butyrate.
Comparison: this compound is unique due to the longer carbon chain of the butyrate ligands, which can influence its solubility and reactivity compared to aluminium triacetate and aluminium tripropionate. The butyrate ligands provide different steric and electronic environments, affecting the overall properties and applications of the compound.
Propiedades
Número CAS |
7493-77-8 |
|---|---|
Fórmula molecular |
C12H21AlO6 |
Peso molecular |
288.27 g/mol |
Nombre IUPAC |
aluminum;butanoate |
InChI |
InChI=1S/3C4H8O2.Al/c3*1-2-3-4(5)6;/h3*2-3H2,1H3,(H,5,6);/q;;;+3/p-3 |
Clave InChI |
WPCPXPTZTOMGRF-UHFFFAOYSA-K |
SMILES canónico |
CCCC(=O)[O-].CCCC(=O)[O-].CCCC(=O)[O-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


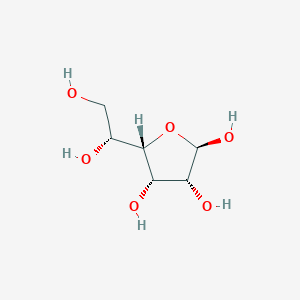
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)
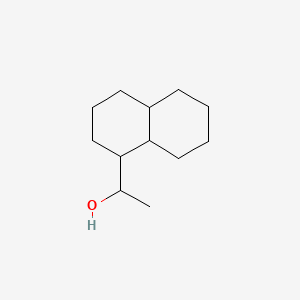
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
